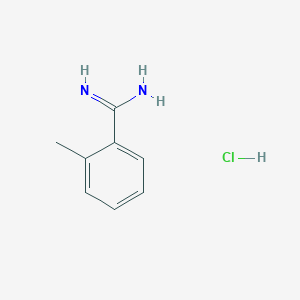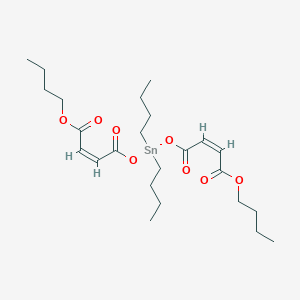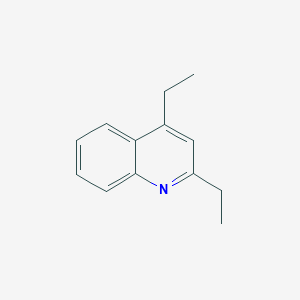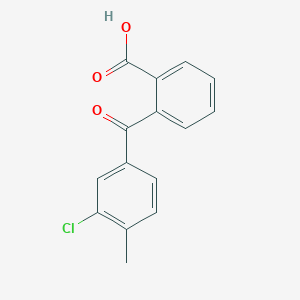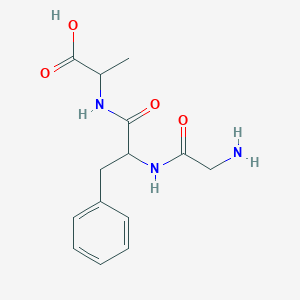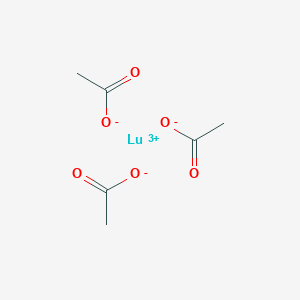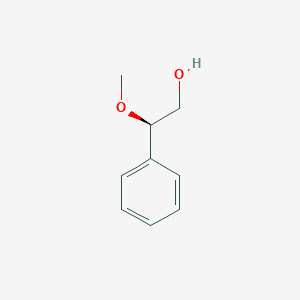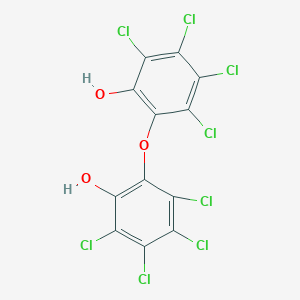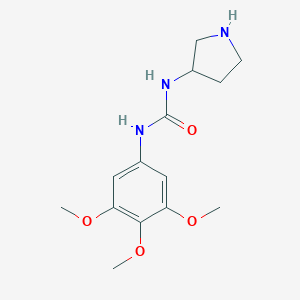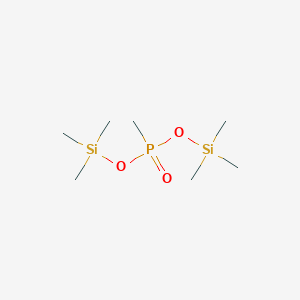![molecular formula C24H18 B099395 Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene CAS No. 16337-16-9](/img/structure/B99395.png)
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TTTD was first synthesized in 1982 by K.C. Nicolaou and his team. It is a polycyclic hydrocarbon with a unique structure consisting of four fused cyclobutene rings, two fused cyclooctatetraene rings, and two fused cyclohexadiene rings. Its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. However, its unique structure and properties have attracted the attention of researchers in various fields.
科学的研究の応用
TTTD has potential applications in various scientific fields, including organic chemistry, materials science, and medicinal chemistry. Its unique structure and properties make it an ideal candidate for the development of new materials and drugs. TTTD has been used as a building block for the synthesis of other complex organic compounds, such as fullerenes and carbon nanotubes. Its potential applications in materials science include the development of new polymers and electronic materials. In medicinal chemistry, TTTD has been studied for its potential anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of TTTD is not well understood. However, it is believed that its unique structure and properties may play a role in its potential biological activity. TTTD has been shown to interact with DNA and other biomolecules, which may be responsible for its potential anti-cancer and anti-inflammatory properties.
生化学的および生理学的効果
The biochemical and physiological effects of TTTD are still under investigation. However, preliminary studies have shown that TTTD may have potential anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TTTD has also been shown to inhibit the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
TTTD's unique structure and properties make it an ideal candidate for the development of new materials and drugs. However, its high degree of strain and rigidity makes it a challenging molecule to synthesize and study. The synthesis of TTTD is a complex and multi-step process that requires specialized equipment and expertise. The yield of TTTD is relatively low, and the process is time-consuming and expensive. Additionally, TTTD's potential biological activity is still under investigation, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on TTTD. One potential direction is the development of new synthetic methods for TTTD that are more efficient and cost-effective. Another direction is the study of TTTD's potential applications in materials science, such as the development of new polymers and electronic materials. Additionally, more research is needed to fully understand TTTD's potential anti-cancer and anti-inflammatory properties and its mechanism of action.
In conclusion, Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene is a unique and complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a challenging molecule to synthesize and study, but its potential applications in materials science and medicinal chemistry make it an exciting area of research. More research is needed to fully understand TTTD's potential therapeutic applications and mechanism of action.
合成法
The synthesis of TTTD is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of a precursor molecule, which is then converted into TTTD using various chemical reactions. The synthesis of TTTD requires a high degree of expertise and specialized equipment. The yield of TTTD is relatively low, and the process is time-consuming and expensive.
特性
CAS番号 |
16337-16-9 |
|---|---|
製品名 |
Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
分子式 |
C24H18 |
分子量 |
306.4 g/mol |
IUPAC名 |
tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H18/c1-2-20-4-3-19(1)13-14-21-5-7-23(8-6-21)17-18-24-11-9-22(10-12-24)16-15-20/h1-18H |
InChIキー |
WZNVKQUTXXVJJQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
正規SMILES |
C1=CC2=CC=C3C=CC(=CC=C4C=CC(=CC=C1C=C2)C=C4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



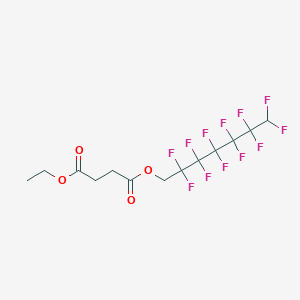
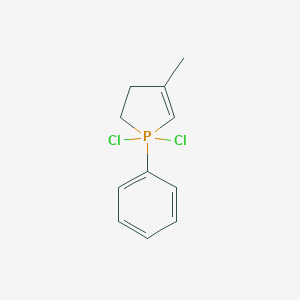
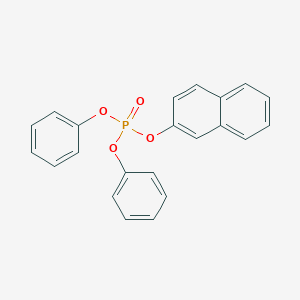
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
